molecular formula C11H12ClNO2 B1530757 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1519318-14-9

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1530757
M. Wt: 225.67 g/mol
InChI Key: FPGYADRKFPWWLU-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12ClNO2 . It has a molecular weight of 225.67 . The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) .


Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a white to off-white solid . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of Pyrrolidine-1-Sulfonylarene Derivatives : A study by Smolobochkin et al. (2017) explored the acid-catalyzed reaction of a related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, with phenols to synthesize new 1-(arylsulfonyl)pyrrolidines. This reaction is under mild conditions and provides a method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Synthesis of Medicinal Compounds

  • Stereospecific Synthesis of Baclofen and PCPGABA : Yoshifuji and Kaname (1995) reported the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid] via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. This synthesis involves hydrogenation and ruthenium tetroxide oxidation, highlighting the compound's utility in synthesizing chiral medicinal compounds (Yoshifuji & Kaname, 1995).

Antimicrobial Activity

  • Antimicrobial Activity of Related Compounds : A novel compound related to 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid was studied by Nural et al. (2018). The compound showed significant antimicrobial activity against bacterial strains like S. aureus and E. coli, as well as antimycobacterial activity against M. tuberculosis H37Rv (Nural et al., 2018).

Catalysis in Synthesis

  • Use in Ionic Liquid Catalysis : Godse et al. (2017) utilized a related compound, L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), as a Bronsted acidic ionic liquid to promote the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. This demonstrates the compound's potential use in catalysis and green chemistry (Godse et al., 2017).

Extraction Studies

  • Extraction of Nicotinic Acid : Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid, showing the relevance of related pyrrolidine derivatives in extraction processes in the food and pharmaceutical industries (Kumar & Babu, 2009).

Safety And Hazards

The compound is classified as an irritant . It is recommended to avoid inhalation, skin contact, and eye contact .

Future Directions

Pyrrolidine derivatives, including “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid”, have significant potential in drug discovery due to their versatile scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGYADRKFPWWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1519318-14-9
Record name 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org

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